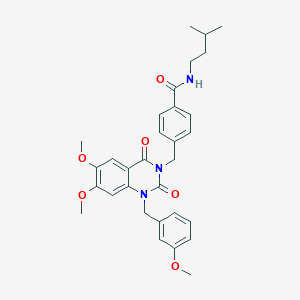

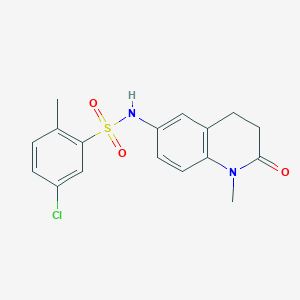

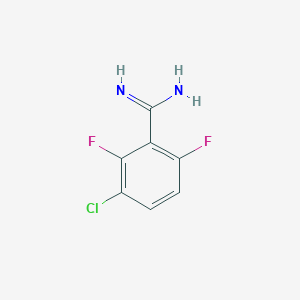

![molecular formula C27H24FN5O3 B2646594 4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-98-4](/img/structure/B2646594.png)

4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,2,4]Triazolo[4,3-a]quinazolines are a class of fused heterocycles that have drawn considerable attention due to their wide applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazolines often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazolines is characterized by a fused ring system. The exact structure can vary depending on the specific substitutions on the ring .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazolines are diverse and depend on the specific substitutions on the ring. In general, these compounds can undergo a variety of reactions, including condensation reactions and cycloaddition with dipolarophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazolines can vary depending on the specific substitutions on the ring. In general, these compounds are characterized by their stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of compounds that undergo complex synthesis and chemical reactions. One method involves the reactions of anthranilamide with isocyanates, leading to the synthesis of derivatives like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, indicating the compound's potential in creating diverse chemical structures through cyclization and reflux processes (Chern et al., 1988). Additionally, the compound is involved in cascade cyclization reactions, such as those with aromatic aldehydes and cycloalkanones, to afford partially hydrogenated quinazolin-8-ones, showcasing its versatility in synthesizing complex heterocycles (Lipson et al., 2006).

Biological Activity and Potential Applications

This compound is part of a broader class of chemicals involved in the synthesis of pharmacologically active derivatives. For example, derivatives of the compound, such as those bearing a 6,8-dibromo-2-methylquinazoline moiety, have been synthesized and evaluated for analgesic activity, indicating potential applications in pain management and therapeutic treatments (Saad et al., 2011). The chemical's structure allows for nucleophilic reactions leading to various pharmacologically interesting derivatives, further emphasizing its potential in drug discovery and design (Hamby & Bauer, 1987).

Advanced Chemical Design and Antimicrobial Potential

In the realm of advanced chemical design, derivatives of the compound have been explored for their biological activities. For instance, novel benzothiazole-based triazoloquinazoline derivatives were synthesized and evaluated for their antioxidant and antibacterial activities, suggesting the compound's utility in developing new therapeutic agents with potential anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020). Additionally, various synthetic routes have been explored to prepare novel triazoloquinazoline derivatives, indicating the potential of the compound in creating new molecules with potent benzodiazepine binding activities, which could be valuable in treating neurological disorders (Francis et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-benzyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN5O3/c1-17(2)29-24(34)20-11-12-22-23(14-20)33-26(31(25(22)35)15-18-7-4-3-5-8-18)30-32(27(33)36)16-19-9-6-10-21(28)13-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPLCJSEXSNUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)F)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

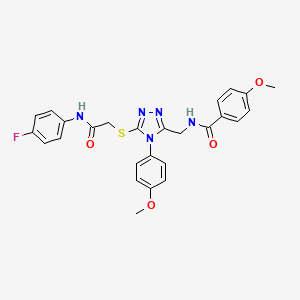

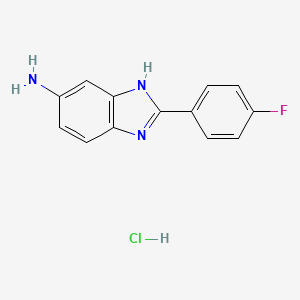

![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)

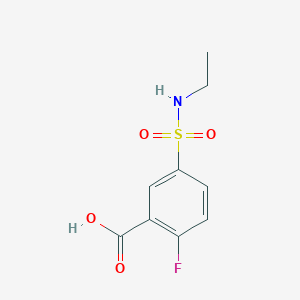

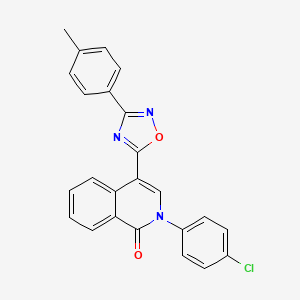

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)

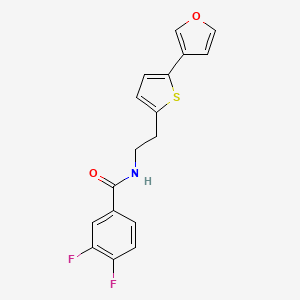

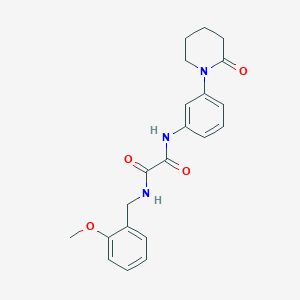

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)

![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)